molecular formula C7H10ClN3O4S2 B12002358 4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide CAS No. 54295-77-1

4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide

Cat. No.: B12002358
CAS No.: 54295-77-1
M. Wt: 299.8 g/mol
InChI Key: BIZYKPCIWRGRPJ-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C7H10ClN3O4S2 It is a derivative of benzene and contains both amino and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide typically involves the chlorination of 5-methylbenzene-1,3-disulfonamide followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, amines, and substituted benzene derivatives .

Scientific Research Applications

4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial growth or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-chloro-1,3-benzenedisulfonamide
  • 4-Amino-6-chloro-1,3-benzenedisulfonamide
  • 4-Amino-6-chloro-1,3-benzenedisulfonamide

Uniqueness

4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methyl group at the 5-position differentiates it from other similar compounds, potentially leading to different reactivity and applications .

Properties

54295-77-1

Molecular Formula

C7H10ClN3O4S2

Molecular Weight

299.8 g/mol

IUPAC Name

4-amino-6-chloro-5-methylbenzene-1,3-disulfonamide

InChI

InChI=1S/C7H10ClN3O4S2/c1-3-6(8)4(16(10,12)13)2-5(7(3)9)17(11,14)15/h2H,9H2,1H3,(H2,10,12,13)(H2,11,14,15)

InChI Key

BIZYKPCIWRGRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N

Origin of Product

United States

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